2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Overview
Description
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methyl-6-propan-2-ylphenyl)acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties .
Preparation Methods
The synthesis of 2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methyl-6-propan-2-ylphenyl)acetamide involves the esterification of 2-(4-methyl-2-oxochromen-7-yl)oxyacetic acid with N-(2-methyl-6-propan-2-ylphenyl)amine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methyl-6-propan-2-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Scientific Research Applications
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methyl-6-propan-2-ylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can inhibit bacterial DNA gyrase, leading to antimicrobial activity. The molecular targets include enzymes involved in DNA replication and repair. The pathways involved often relate to the inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Similar compounds include:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with similar biological activities.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide: Shares structural similarities and exhibits comparable antimicrobial properties.
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methyl-6-propan-2-ylphenyl)acetamide stands out due to its unique combination of antimicrobial and anti-inflammatory activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13(2)17-7-5-6-14(3)22(17)23-20(24)12-26-16-8-9-18-15(4)10-21(25)27-19(18)11-16/h5-11,13H,12H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCVRQDKSZCUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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